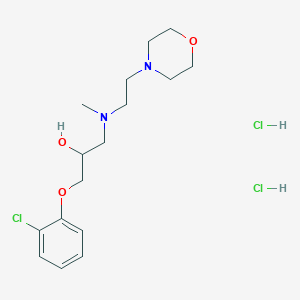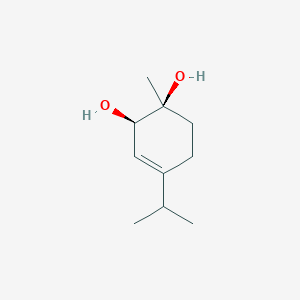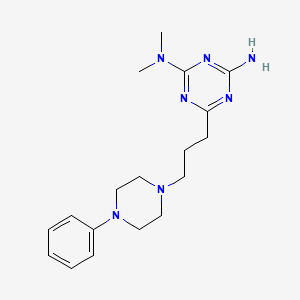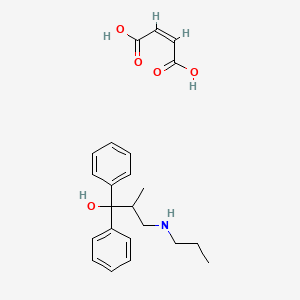
CID 16179507
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the Chemical Identifier (CID) 16179507 is known as inositol 1,4,5-trisphosphate 3-kinase B. This compound is a kinase enzyme that plays a crucial role in the phosphorylation of inositol 1,4,5-trisphosphate to inositol 1,3,4,5-tetrakisphosphate. It is significant in various cellular processes, including signal transduction pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of inositol 1,4,5-trisphosphate 3-kinase B typically involves recombinant DNA technology. The gene encoding the enzyme is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli. The host cells are cultured under specific conditions to express the enzyme, which is subsequently purified using chromatographic techniques.
Industrial Production Methods
Industrial production of inositol 1,4,5-trisphosphate 3-kinase B follows a similar approach but on a larger scale. Fermentation technology is employed to culture the host cells in bioreactors. The enzyme is then harvested and purified using industrial-scale chromatography systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Inositol 1,4,5-trisphosphate 3-kinase B primarily undergoes phosphorylation reactions. It catalyzes the transfer of a phosphate group from adenosine triphosphate to inositol 1,4,5-trisphosphate, resulting in the formation of inositol 1,3,4,5-tetrakisphosphate.
Common Reagents and Conditions
The common reagents used in these reactions include adenosine triphosphate and magnesium ions, which act as cofactors. The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature.
Major Products Formed
The major product formed from the phosphorylation reaction catalyzed by inositol 1,4,5-trisphosphate 3-kinase B is inositol 1,3,4,5-tetrakisphosphate, which plays a role in various cellular signaling pathways.
Scientific Research Applications
Inositol 1,4,5-trisphosphate 3-kinase B has several scientific research applications:
Chemistry: It is used to study phosphorylation mechanisms and enzyme kinetics.
Biology: The enzyme is crucial in understanding cellular signaling pathways, particularly those involving inositol phosphates.
Medicine: Research on this enzyme helps in elucidating its role in diseases where signaling pathways are disrupted, such as cancer and neurological disorders.
Industry: It is used in the production of biochemical reagents and in the development of assays for high-throughput screening.
Mechanism of Action
Inositol 1,4,5-trisphosphate 3-kinase B exerts its effects by catalyzing the phosphorylation of inositol 1,4,5-trisphosphate. The enzyme binds to its substrate and adenosine triphosphate, facilitating the transfer of a phosphate group. This reaction is crucial for the regulation of intracellular calcium levels and other signaling pathways. The molecular targets include inositol phosphates and various proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- Inositol 1,4,5-trisphosphate 3-kinase A
- Inositol 1,4,5-trisphosphate 3-kinase C
- Inositol 1,4,5-trisphosphate 5-kinase
Uniqueness
Inositol 1,4,5-trisphosphate 3-kinase B is unique due to its specific role in phosphorylating inositol 1,4,5-trisphosphate at the 3-position, leading to the formation of inositol 1,3,4,5-tetrakisphosphate. This specificity distinguishes it from other kinases that may phosphorylate different positions on the inositol ring or different substrates altogether.
Properties
CAS No. |
14616-37-6 |
|---|---|
Molecular Formula |
HPS3 |
Molecular Weight |
128.2 g/mol |
InChI |
InChI=1S/HPS3/c2-1(3)4/h(H,2,3,4) |
InChI Key |
IKLJCUKRRRJOSV-UHFFFAOYSA-N |
Canonical SMILES |
P(=S)(=S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)



